magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide
Description
Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is a Grignard reagent with the IUPAC name this compound (CAS: Not explicitly listed in evidence; structurally analogous to CAS 185416-17-5). This organomagnesium compound features a chloro substituent at the 2-position, methyl groups at the 1- and 3-positions, and a magnesium-bromide group at the 5-position of the benzene ring. It is typically prepared via halogen-magnesium exchange reactions and used in organic synthesis for cross-coupling and nucleophilic addition reactions.
Properties
IUPAC Name |
magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.BrH.Mg/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIWZCLICIBOZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Magnesium
Reagents :
- 2-Chloro-1,3-dimethylbenzene
- Magnesium turnings or powder
- Anhydrous ether (e.g., diethyl ether or THF)
-
- Dry the reaction apparatus thoroughly to prevent moisture contamination.
- Add magnesium turnings to a flask containing anhydrous ether.
- Introduce 2-chloro-1,3-dimethylbenzene slowly while stirring.
- Heat the mixture gently under reflux conditions to initiate the reaction.
- Monitor the reaction progress via gas chromatography or NMR spectroscopy to confirm the formation of magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide.
Use of Catalysts
The reaction can be facilitated by using catalytic amounts of specific compounds that enhance the reactivity of magnesium with chlorinated aromatic compounds:
- Catalysts :
- Inorganic nitrates or organonitro compounds
- Typical catalyst concentration ranges from 0.5% to 5% based on the weight of magnesium used.
Temperature Control
Temperature plays a crucial role in the efficiency of the reaction:
- Reflux Temperature : Typically maintained between 130°C and 135°C.
This controlled temperature ensures that the magnesium reacts effectively with the chlorinated substrate without decomposing or forming unwanted by-products.
After synthesis, it is essential to characterize the product to confirm its identity and purity:
Analytical Techniques
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of this compound.
Gas Chromatography (GC) : Employed for quantitative analysis of reactants and products.
Yield and Purity
The yield can vary based on several factors including reaction time, temperature, and purity of starting materials. Typical yields for Grignard reactions can range from moderate (40%-70%) depending on these conditions.
To better understand the unique properties and reactivity of this compound, it is useful to compare it with other related Grignard reagents:
| Compound Name | Unique Features |
|---|---|
| This compound | Contains both chlorine and methyl groups enhancing reactivity |
| Magnesium;1,3-dichlorobenzene-5-ide;bromide | Lacks methyl substitution which may limit certain reactions |
| Magnesium;2-bromo-1,3-dimethylbenzene-5-ide;bromide | Contains bromine instead of chlorine affecting reactivity |
This table illustrates how substitution patterns influence the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Palladium or nickel catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Result from substitution and coupling reactions.
Scientific Research Applications
Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is widely used in scientific research due to its versatility:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The compound acts as a nucleophile in many reactions, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive. This reactivity allows it to form new bonds with various electrophiles, facilitating the synthesis of a wide range of products.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely $ \text{C}8\text{H}7\text{ClMgBr} $ (based on structural analogs).
- Molecular Weight : ~239.40 g/mol (similar to 3,5-dimethyl-4-methoxyphenylmagnesium bromide).
- Solubility : Typically stored as 0.5M solutions in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
The reactivity and stability of aryl Grignard reagents depend on substituent electronic and steric effects. Below is a comparison with key analogs:
Key Observations :
- Chloro vs. Methoxy : The 2-chloro group in the target compound reduces nucleophilicity compared to methoxy-substituted analogs (e.g., 3,5-dimethyl-4-methoxyphenylmagnesium bromide).
- Steric Effects : 1,3-Dimethyl groups introduce steric hindrance, slowing reactions compared to unsubstituted phenylmagnesium bromide.
Thermodynamic and Solubility Data
Magnesium bromide-based reagents exhibit distinct solubility and stability profiles:
Notes:
- Grignard reagents like the target compound decompose above 100°C, unlike inorganic MgBr₂.
- Solubility in 2-MeTHF improves stability compared to THF due to lower polarity.
Biological Activity
Magnesium;2-chloro-1,3-dimethylbenzene-5-ide;bromide is an organomagnesium compound that serves as a Grignard reagent, widely utilized in organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in pharmaceuticals, and relevant case studies.
This compound is characterized by its reactivity due to the presence of magnesium, which stabilizes the negative charge on the carbon atom. This property allows it to act as a nucleophile, attacking electrophilic centers in various organic molecules. The general reaction can be represented as follows:
where represents the organomagnesium compound and is the electrophile. This mechanism is crucial for synthesizing complex organic molecules, including biologically active compounds used in pharmaceuticals.
Applications in Biological Research
Organic Synthesis : This compound is extensively used for synthesizing active pharmaceutical ingredients (APIs), contributing to drug discovery and development. Its ability to form carbon-carbon bonds makes it invaluable in creating diverse chemical entities with potential therapeutic effects.
Pharmaceutical Development : Recent studies have highlighted its role in synthesizing compounds with significant biological activity, including antitumor and anti-inflammatory agents. For instance, derivatives synthesized using this reagent have shown selective growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells .
Case Study 1: Antitumor Activity
A study investigated the use of this compound in synthesizing thalidomide derivatives. These derivatives exhibited potent growth inhibition against hepatocellular carcinoma cell lines. The mechanism involved selective targeting of tumorigenic cells while leaving healthy cells unaffected, indicating a promising therapeutic index .
Case Study 2: Antibacterial Properties
Another research focused on the antibacterial activity of compounds synthesized using this Grignard reagent. The results demonstrated that certain derivatives possessed significant antimicrobial properties against multi-drug resistant bacteria. The structure-activity relationship (SAR) analysis revealed that specific substituents on the aromatic ring were critical for enhancing antibacterial efficacy .
Data Table: Biological Activities of Synthesized Compounds
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Thalidomide Derivative A | Antitumor | 10 | Hepatocellular Carcinoma |
| Thalidomide Derivative B | Antitumor | 15 | Hepatocellular Carcinoma |
| Compound C (synthesized with Mg) | Antibacterial | 25 | Multi-drug Resistant Bacteria |
| Compound D (synthesized with Mg) | Antibacterial | 30 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
